molecular formula C9H11N3O2 B15213419 6-Methyl-2-(5-oxopyrrolidin-2-yl)pyrimidin-4(1H)-one CAS No. 88406-53-5

6-Methyl-2-(5-oxopyrrolidin-2-yl)pyrimidin-4(1H)-one

Cat. No.: B15213419
CAS No.: 88406-53-5
M. Wt: 193.20 g/mol
InChI Key: IGFIGHHJSUPSKA-UHFFFAOYSA-N
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Description

6-Methyl-2-(5-oxopyrrolidin-2-yl)pyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a 6-methyl substituent on the pyrimidine ring and a 5-oxopyrrolidin-2-yl group at position 2. This structural feature may influence solubility, metabolic stability, and interactions with biological targets, making it a candidate for pharmacological exploration .

Properties

CAS No.

88406-53-5

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

4-methyl-2-(5-oxopyrrolidin-2-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H11N3O2/c1-5-4-8(14)12-9(10-5)6-2-3-7(13)11-6/h4,6H,2-3H2,1H3,(H,11,13)(H,10,12,14)

InChI Key

IGFIGHHJSUPSKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)C2CCC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(5-oxopyrrolidin-2-yl)pyrimidin-4(1H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Pyrrolidinone Moiety: The pyrrolidinone ring can be introduced via a cyclization reaction involving an appropriate amine and a carbonyl compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(5-oxopyrrolidin-2-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-Methyl-2-(5-oxopyrrolidin-2-yl)pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(5-oxopyrrolidin-2-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations, molecular properties, and biological activities of 6-methyl-2-(5-oxopyrrolidin-2-yl)pyrimidin-4(1H)-one and its analogues:

Compound Name Substituent at Position 2 Molecular Formula Key Features Biological Activity/Applications Reference
This compound 5-Oxopyrrolidin-2-yl C₉H₁₁N₃O₂ Ketone in pyrrolidinone enhances polarity and H-bonding Not explicitly reported; structural focus
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one Pyrrolidin-1-yl (cyclic amine) C₉H₁₃N₃O Lacks ketone; basic amine increases lipophilicity Plant growth stimulation (65–87% activity)
6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one Trifluoromethyl (CF₃) C₆H₅F₃N₂O Strong electron-withdrawing group; enhances metabolic stability No activity reported; structural analysis
6-Methyl-2-[(3-methylbutyl)thio]pyrimidin-4(1H)-one (3-Methylbutyl)thio (thioether) C₁₀H₁₆N₂OS Sulfur increases lipophilicity; potential disulfide formation Not reported; synthetic intermediate
6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one Fused pyrido ring; Cl at position 6 C₈H₆ClN₃O Rigid fused-ring system; chlorine as halogen substituent No activity reported; structural complexity
6-Methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one Thioether with aryl ketone C₁₄H₁₃N₂O₂S Combines thioether and aryl ketone; modular synthesis Anticonvulsant activity in derivatives

Key Observations

Substituent Effects on Polarity and Bioactivity: The 5-oxopyrrolidin-2-yl group in the target compound introduces a ketone, increasing polarity and hydrogen-bonding capacity compared to the non-oxidized pyrrolidine in ’s analogue . This may improve solubility but reduce membrane permeability. Trifluoromethyl (CF₃) substituents () enhance metabolic stability and lipophilicity, favoring blood-brain barrier penetration, but lack the hydrogen-bonding capability of pyrrolidinone . Thioether groups (Evidences 8, 14) increase lipophilicity and may facilitate redox interactions, as seen in anticonvulsant derivatives .

Pyrrolidinone vs. Pyrrolidine: The ketone in pyrrolidinone (target compound) offers a hydrogen-bond acceptor, unlike the basic amine in pyrrolidine derivatives, which may alter receptor binding profiles .

Thioether-linked compounds () demonstrate anticonvulsant activity, highlighting the role of sulfur in neuroactive drug design .

Biological Activity

6-Methyl-2-(5-oxopyrrolidin-2-yl)pyrimidin-4(1H)-one, a heterocyclic compound with the molecular formula C9H11N3O2C_9H_{11}N_3O_2 and CAS Number 88406-53-5, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring fused with a pyrrolidinone moiety, which may contribute to its diverse pharmacological properties.

The compound has a molecular weight of 193.20 g/mol and exhibits a unique structure that allows it to interact with various biological targets. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
IUPAC Name 4-methyl-2-(5-oxopyrrolidin-2-yl)-1H-pyrimidin-6-one
InChI Key IGFIGHHJSUPSKA-UHFFFAOYSA-N

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Activity

Studies have suggested that this compound may possess antimicrobial properties. For instance, it has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.

Antiviral Properties

The compound's structure suggests potential antiviral activity. Preliminary studies indicate that it may interfere with viral replication mechanisms, although further research is necessary to elucidate the specific pathways involved.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. This activity may be attributed to its ability to inhibit pro-inflammatory cytokines.

Anticancer Potential

Recent investigations have highlighted the compound's potential as an anticancer agent. It appears to induce apoptosis in cancer cell lines, suggesting that it may target specific signaling pathways involved in tumor growth and survival.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. For example, it may inhibit certain kinases or transcription factors that are crucial for cell proliferation and survival.

Case Studies

  • Antimicrobial Study : In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Anticancer Research : A recent study explored the effects of this compound on human breast cancer cells (MCF7). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 30 µM.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other pyrimidine derivatives:

CompoundBiological ActivityReference
Pyrimidine Derivative A Antimicrobial
Pyrimidine Derivative B Anticancer
6-Methyl Compound Anti-inflammatory

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